Denintuzumab mafodotin

説明

特性

Key on ui mechanism of action |

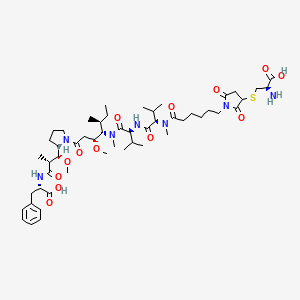

Depatuxizumab is a chimeric monoclonal antibody for EGFR which is linked to monomethyl aurastatin F via a maleimidocaproyl linker (mafodotin). Once delivered to the cancer cell, the mafodotin component is able to bind to tubulin and inhibit the exchange of GDP for GTP necessary for the polymerization of tubulin subunits to form microtubules. The inhibition of microtubule polymerization disrupts mitosis and interferes with vesicle trafficking in the cancer cell. |

|---|---|

CAS番号 |

1399672-02-6 |

分子式 |

C52H83N7O13S |

分子量 |

1046.3 g/mol |

IUPAC名 |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1 |

InChIキー |

BXTJCSYMGFJEID-XMTADJHZSA-N |

異性体SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N |

正規SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Denintuzumab Mafodotin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of denintuzumab mafodotin (SGN-CD19A), an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies.[][2] This document details the molecular components of the ADC, its targeted cellular processes, and the preclinical and clinical data supporting its therapeutic rationale.

Introduction to this compound

This compound is an investigational ADC designed for targeted delivery of a potent cytotoxic agent to cancer cells expressing the CD19 antigen.[][2] CD19 is a transmembrane glycoprotein (B1211001) expressed on the surface of most B-lineage cells and is retained on the majority of B-cell malignancies, making it an attractive target for antibody-based therapies.[3][4] The ADC consists of three key components:

-

A humanized anti-CD19 monoclonal antibody (mAb): This component provides specificity by binding to the CD19 receptor on B-cells.[][4]

-

Monomethyl auristatin F (MMAF): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[][5][6]

-

A maleimidocaproyl (mc) linker: A non-cleavable linker that stably connects the antibody to the MMAF payload.[7][8]

The development of this compound was based on the principle of enhancing the therapeutic window of a highly potent cytotoxic agent by selectively delivering it to cancer cells, thereby minimizing systemic toxicity.[9][10]

Mechanism of Action

The antitumor activity of this compound is a multi-step process that begins with the specific binding of the ADC to CD19-expressing cells and culminates in the induction of apoptosis.

Binding, Internalization, and Payload Delivery

The mechanism unfolds as follows:

-

Binding: The anti-CD19 mAb component of this compound binds to the CD19 receptor on the surface of malignant B-cells.[3][4]

-

Internalization: Upon binding, the ADC-CD19 complex is internalized by the cell, likely through receptor-mediated endocytosis.[3][4]

-

Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes. Within the acidic environment of the lysosome, the antibody is degraded, leading to the release of the MMAF payload into the cytoplasm.[3]

Cytotoxic Effect of Monomethyl Auristatin F (MMAF)

Once released into the cytoplasm, MMAF exerts its potent cytotoxic effects through the following mechanism:

-

Tubulin Polymerization Inhibition: MMAF binds to tubulin, the protein subunit of microtubules. This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle.[5][]

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[3]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of a cascade of caspases that dismantle the cell. The B-cell lymphoma 2 (Bcl-2) family of proteins is also implicated in the MMAF-induced apoptotic mechanism.[12]

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of this compound have been evaluated in both preclinical models and clinical trials.

Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models

This compound demonstrated significant antitumor activity in pediatric B-cell acute lymphoblastic leukemia (B-ALL) PDX models.

| Model | Histology | Response to this compound |

| ALL-7 | B-cell precursor ALL | Delayed progression |

| ALL-11 | B-cell precursor ALL | Delayed progression |

| ALL-4 | Ph-like ALL | Delayed progression |

| PALLSD | Ph-like ALL | Delayed progression |

| PAMDRM | Ph-like ALL | Delayed progression |

| MLL-3 | MLL-rearranged infant ALL | Objective response |

| MLL-5 | MLL-rearranged infant ALL | Objective response |

| MLL-7 | MLL-rearranged infant ALL | Delayed progression |

| Table 1: Efficacy of this compound in Pediatric B-ALL PDX Models.[13] |

In these studies, this compound was administered weekly for three weeks at a dose of 3 mg/kg.[13] Notably, objective responses were observed in 5 out of 8 PDX models tested.[13] Interestingly, no clear correlation was observed between CD19 mRNA or cell surface expression and the in vivo response to the ADC in this set of experiments.[13]

Clinical Efficacy in Relapsed/Refractory B-Lineage Malignancies (NCT01786096)

A phase 1 dose-escalation study evaluated the safety and efficacy of this compound in adult patients with relapsed or refractory B-ALL and highly aggressive lymphomas.[7][14][15]

| Patient Population | Dosing Schedule | Number of Patients (Efficacy-Evaluable) | Composite Complete Remission (CRc) Rate |

| B-ALL | Weekly (0.3-3 mg/kg) | 32 | 19% (6/32) |

| B-ALL | Every 3 weeks (4-6 mg/kg) | 23 | 35% (8/23) |

| Table 2: Efficacy of this compound in Adult Patients with Relapsed/Refractory B-ALL.[14] |

The median duration of response across both schedules was 27 weeks.[14] Of the patients who achieved a CRc and had minimal residual disease (MRD) assessment, 7 out of 12 were MRD-negative.[14]

| Patient Population | Number of Patients (Efficacy-Evaluable) | Objective Response Rate (ORR) | Complete Remission (CR) Rate |

| Relapsed/Refractory B-cell NHL | 60 | 33% (20/60) | 22% (13/60) |

| Table 3: Efficacy of this compound in Adult Patients with Relapsed/Refractory B-cell Non-Hodgkin Lymphoma.[15] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.

Antibody-Drug Conjugate Internalization Assay

Objective: To quantify the internalization of this compound upon binding to CD19-expressing cells.

Methodology:

-

Cell Culture: CD19-positive B-cell lymphoma cell lines (e.g., Ramos, Raji) are cultured in appropriate media.

-

ADC Labeling: this compound is conjugated with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of the endosomes and lysosomes.

-

Incubation: The labeled ADC is incubated with the B-cell lymphoma cells at 37°C for various time points. A control group is incubated at 4°C to inhibit internalization.

-

Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence at 37°C compared to 4°C indicates internalization.

-

Confocal Microscopy: Labeled ADC-treated cells are visualized using a confocal microscope to observe the subcellular localization of the internalized ADC.

Tubulin Polymerization Assay

Objective: To determine the inhibitory effect of MMAF on tubulin polymerization.

Methodology:

-

Reagent Preparation: Purified tubulin protein is reconstituted in a polymerization buffer. MMAF is dissolved in an appropriate solvent.

-

Assay Setup: The tubulin solution is mixed with GTP and a fluorescence reporter that binds to polymerized microtubules.

-

Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.

-

Measurement: The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of polymerization is calculated from the slope of the fluorescence curve. The inhibitory effect of MMAF is determined by comparing the polymerization rate in the presence and absence of the compound.

Logical Relationships and Potential for Resistance

The efficacy of this compound is dependent on a series of biological events. Disruption of any of these steps could potentially lead to therapeutic resistance.

While some studies on other ADCs have shown a correlation between target antigen expression and cytotoxic activity, a preclinical study on this compound in pediatric ALL xenografts did not find a significant correlation between CD19 expression and in vivo activity, although this was in a small sample size.[13][16] Mechanisms of resistance to CD19-targeted therapies can include the loss or downregulation of the CD19 antigen on the tumor cell surface, although this is considered a rare event.[17] Other potential mechanisms of resistance to ADCs include impaired internalization, increased drug efflux, and mutations in the target of the cytotoxic payload.

Conclusion

This compound exemplifies the targeted therapeutic strategy of antibody-drug conjugates. Its mechanism of action relies on the specific recognition of the CD19 antigen on B-cells, efficient internalization, and the potent cytotoxic activity of the MMAF payload, which disrupts microtubule dynamics and induces apoptosis. Preclinical and early-phase clinical studies have demonstrated its antitumor activity in various B-cell malignancies. Further research is warranted to fully elucidate the factors influencing its efficacy and to overcome potential mechanisms of resistance. The development of this compound was ultimately discontinued (B1498344) for portfolio prioritization reasons.[2]

References

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound Overview - Creative Biolabs [creativebiolabs.net]

- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 6. adcreview.com [adcreview.com]

- 7. researchgate.net [researchgate.net]

- 8. adcreview.com [adcreview.com]

- 9. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Seattle Genetics Initiates Phase II Clinical Trial Of this compound (SGN-CD19A) Combination Therapy In Relapsed Or Refractory Diffuse Large B-Cell Lymphoma (DLBCL) - BioSpace [biospace.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Targeting CD19-positive lymphomas with the antibody-drug conjugate loncastuximab tesirine: preclinical evidence of activity as a single agent and in combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 15. ashpublications.org [ashpublications.org]

- 16. researchgate.net [researchgate.net]

- 17. CD19 Expression in B-Cell Lymphomas and Clinical Considerations in the Evolving Landscape of CD19-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SGN-CD19A (Denintuzumab Mafodotin): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGN-CD19A, also known as denintuzumab mafodotin, is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma (NHL).[1][2] This technical guide provides a comprehensive overview of the preclinical research findings for SGN-CD19A, focusing on its mechanism of action, in vivo efficacy, and the methodologies employed in its preclinical evaluation.

SGN-CD19A is composed of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[3][4] The targeting of CD19, a B-cell specific marker expressed in the majority of B-cell malignancies, allows for the selective delivery of the cytotoxic payload to tumor cells.[2][5]

Mechanism of Action

The antitumor activity of SGN-CD19A is initiated by the binding of the antibody component to the CD19 receptor on the surface of malignant B-cells.[1] Following binding, the ADC-receptor complex is internalized, presumably through receptor-mediated endocytosis, and trafficked to the lysosomes.[1] Within the acidic environment of the lysosome, the linker connecting the antibody and MMAF is cleaved, releasing the cytotoxic payload into the cytoplasm.[1]

MMAF then exerts its potent anti-mitotic effect by inhibiting tubulin polymerization.[1][4] This disruption of the microtubule network leads to a cell cycle arrest at the G2/M phase, ultimately triggering apoptosis and cell death.[1]

Signaling Pathway for MMAF-Induced Apoptosis

In Vivo Preclinical Efficacy

The in vivo antitumor activity of SGN-CD19A has been evaluated in patient-derived xenograft (PDX) models of pediatric B-cell acute lymphoblastic leukemia (B-ALL).[3][5]

Pediatric B-ALL Patient-Derived Xenograft (PDX) Models

In a key preclinical study, SGN-CD19A was tested against a panel of eight B-cell lineage ALL PDXs, which included various subtypes such as B-cell precursor ALL (BCP-ALL), Ph-like ALL, and mixed-lineage leukemia (MLL)-rearranged infant ALL.[5]

Data Presentation

| PDX Model | ALL Subtype | CD19 mRNA Expression (FPKM) | CD19 Surface Expression (sABC) | SGN-CD19A Treatment Outcome (T-C days) | Objective Response |

| ALL-4 | Ph+ ALL | 133.4 | 10,654 | 67.0 | Maintained Complete Response |

| ALL-7 | BCP-ALL | 105.7 | 5,668 | 15.6 | Complete Response |

| ALL-11 | BCP-ALL | 114.2 | 7,123 | 21.0 | Complete Response |

| MLL-3 | MLLr-ALL | 89.6 | 4,556 | 13.5 | Partial Response |

| MLL-5 | MLLr-ALL | 54.3 | 880 | 3.7 | Progressive Disease |

| MLL-7 | MLLr-ALL | 98.1 | 2,345 | 18.2 | Complete Response |

| PALLSD | Ph-like ALL | 121.8 | 8,990 | 25.4 | Complete Response |

| PAMDRM | Ph-like ALL | 101.5 | 6,789 | 10.1 | Stable Disease |

T-C days: Difference in median event-free survival between treated and control groups. FPKM: Fragments Per Kilobase of transcript per Million mapped reads. sABC: specific antibody binding capacity. Data extracted from Jones et al., 2019.[3][5]

As shown in the table, single-agent SGN-CD19A demonstrated significant antitumor activity, delaying disease progression in seven out of the eight PDX models tested and achieving objective responses (Complete Response, Partial Response, or Maintained Complete Response) in five of the eight models.[3][5] Notably, there was no clear correlation observed between the level of CD19 mRNA or surface protein expression and the in vivo response to SGN-CD19A in this study.[3][5]

Combination Therapy

The potential for synergistic or enhanced antitumor activity of SGN-CD19A in combination with standard-of-care chemotherapy was also investigated. In preclinical models of non-Hodgkin lymphoma, combining SGN-CD19A with regimens such as R-ICE (rituximab, ifosfamide, carboplatin, and etoposide) has been suggested to result in synergistic activity.[6] In the pediatric ALL PDX models, the combination of SGN-CD19A with an induction-type chemotherapy regimen of vincristine, dexamethasone, and L-asparaginase (VXL) resulted in therapeutic enhancement compared to either treatment alone.[5]

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies

-

PDX Establishment: Patient-derived leukemia cells were implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[3] Engraftment was confirmed by monitoring for the presence of human CD45+ cells in the peripheral blood.[3]

-

Treatment: Once leukemia was established, mice were randomized into control and treatment groups. SGN-CD19A was administered intravenously, typically on a weekly schedule for a defined period (e.g., 3 mg/kg, weekly for 3 weeks).[3][5]

-

Monitoring: Disease progression was monitored by regular assessment of the percentage of human CD45+ cells in the peripheral blood.[3] For some models, bioluminescence imaging was used to track tumor burden.[3]

-

Efficacy Endpoints: The primary efficacy endpoint was event-free survival, with an "event" being defined as the percentage of human CD45+ cells in the blood reaching a predetermined threshold (e.g., >25%).[3] Objective responses were categorized based on the reduction in leukemic burden.[3]

CD19 Expression Analysis

-

RNA Sequencing: Basal CD19 gene expression in the PDX models was determined by whole-transcriptome RNA sequencing (RNA-seq) of total RNA extracted from the leukemia cells.[5]

-

Flow Cytometry for Surface Expression: The surface expression of CD19 on PDX cells was quantified using flow cytometry.[5] Single-cell suspensions from the peripheral blood, bone marrow, or spleen of engrafted mice were stained with fluorescently labeled antibodies against human CD45 and CD19.[5] The geometric mean fluorescence intensity of the CD19 signal on viable (7-AAD negative) human CD45+ cells was measured.[5] A "fluorescence minus one" (FMO) control was used for normalization.[5]

Experimental Workflow for In Vivo Efficacy Testing

Conclusion

The preclinical data for SGN-CD19A demonstrate its potent and specific antitumor activity against CD19-positive B-cell malignancies. The mechanism of action, involving targeted delivery of the microtubule-disrupting agent MMAF, leads to cell cycle arrest and apoptosis. In vivo studies using pediatric ALL PDX models have shown significant efficacy, both as a single agent and in combination with standard chemotherapy. These preclinical findings provided a strong rationale for the clinical development of SGN-CD19A for the treatment of patients with B-cell cancers. It is important to note that while showing promise, the clinical development of SGN-CD19A was ultimately discontinued.[2]

References

- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. Preclinical activity of the antibody-drug conjugate this compound (SGN-CD19A) against pediatric acute lymphoblastic leukemia xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biospace.com [biospace.com]

Denintuzumab Mafodotin: A Technical Guide to a CD19-Targeted Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that was developed for the treatment of B-cell malignancies.[1][2] This promising therapeutic agent combines the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload, targeting the CD19 antigen expressed on the surface of B-lineage cells.[3][4] This technical guide provides an in-depth overview of this compound, its target antigen CD19, mechanism of action, and relevant experimental methodologies for its evaluation.

Core Components and Mechanism of Action

This compound is comprised of three key components:

-

A humanized IgG1 monoclonal antibody: This antibody component is designed to specifically recognize and bind to the CD19 antigen present on B-cells.[1][3]

-

Monomethyl auristatin F (MMAF): A potent anti-mitotic agent, MMAF is the cytotoxic payload of the ADC.[3][4] It functions by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

-

A non-cleavable maleimidocaproyl linker: This linker stably connects the MMAF payload to the monoclonal antibody.[2][5]

The mechanism of action of this compound follows a multi-step process.[3][6] Upon administration, the antibody component of the ADC binds to the CD19 receptor on the surface of malignant B-cells.[4] This binding event triggers the internalization of the ADC-CD19 complex.[4] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the MMAF payload.[6] The released MMAF then exerts its cytotoxic effect by disrupting the microtubule network, ultimately inducing apoptosis of the cancer cell.[3][4]

The Target Antigen: CD19

CD19 is a 95-kDa transmembrane glycoprotein (B1211001) belonging to the immunoglobulin superfamily.[3] It is a hallmark B-cell marker, expressed from the early stages of B-cell development and maintained on most malignant B-cells.[3][7] This consistent and high-level expression makes it an attractive target for immunotherapies.[3]

CD19 plays a crucial role as a co-receptor for the B-cell receptor (BCR), modulating B-cell signaling and activation.[7][8] It forms a complex with CD21, CD81, and CD225 on the B-cell surface.[9] Upon BCR engagement with an antigen, CD19 becomes phosphorylated, leading to the recruitment of signaling molecules such as phosphoinositide 3-kinase (PI3K) and Vav.[8][10] This initiates downstream signaling cascades, including the PI3K-Akt and Btk pathways, which are vital for B-cell proliferation, differentiation, and survival.[7][8]

Clinical Development and Trials

This compound has been investigated in clinical trials for various B-cell malignancies, including B-cell acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL).[1][3] While early phase trials showed promising anti-tumor activity, subsequent Phase 2 trials were terminated by the sponsor based on portfolio prioritization.[1]

Table 1: Summary of Key Clinical Trials for this compound

| Trial Identifier | Phase | Indication | Intervention | Status |

| NCT01786096 | I | B-lineage Acute Lymphoblastic Leukemia and Highly Aggressive Lymphomas | This compound | Completed[11] |

| NCT01786135 | I | Relapsed or Refractory B-cell Non-Hodgkin Lymphoma | This compound | Active, not recruiting[5] |

| NCT02592876 | II | Diffuse Large B-cell Lymphoma (DLBCL) or Follicular Lymphoma (FL) Grade 3b | This compound + R-ICE vs. R-ICE | Terminated[1][12] |

| Not specified | II | Front-line DLBCL | This compound + R-CHOP/R-CHP vs. R-CHOP | Terminated[1][11] |

Table 2: Efficacy Data from a Phase 1 Study in Relapsed/Refractory B-cell NHL [5]

| Patient Group | Objective Response Rate (ORR) | Complete Remission (CR) Rate |

| All Evaluable Patients (n=60) | 38% | 23% |

| Relapsed Patients (n=25) | 60% | 40% |

Table 3: Efficacy Data from a Phase 1 Study in Relapsed/Refractory B-ALL [13]

| Dosing Schedule | Composite Complete Remission Rate (CRc) |

| Weekly (0.3 to 3 mg/kg) | 19% |

| Every three weeks (4 to 6 mg/kg) | 38% |

Experimental Protocols for ADC Evaluation

A thorough evaluation of an ADC like this compound involves a series of in vitro and in vivo assays to characterize its physicochemical properties and biological activity.[6][14]

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.[14]

Methodology: Hydrophobic Interaction Chromatography (HIC) [14]

-

Sample Preparation: Purify the ADC sample to remove unconjugated antibody and free drug.

-

Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column.

-

Mobile Phase: Employ a reverse salt gradient, starting with a high concentration of a salt like ammonium (B1175870) sulfate (B86663) and decreasing to a low concentration, to elute the ADC species.

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: The different ADC species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity. Calculate the weighted average DAR from the peak areas of the different species.

In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.

Methodology: ATP-Based (CellTiter-Glo®) Assay [6]

-

Cell Culture: Plate CD19-positive cancer cells (e.g., Raji, Daudi) in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of this compound and control antibodies for a specified period (e.g., 72-96 hours).

-

Lysis and Luminescence: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measurement: Read the luminescence using a plate reader.

-

Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Internalization Assay

This assay confirms that the ADC is internalized upon binding to its target antigen.

Methodology: pH-Sensitive Dye Assay [6]

-

ADC Labeling: Conjugate a pH-sensitive fluorescent dye to this compound. The dye should be non-fluorescent at neutral pH but fluoresce brightly in the acidic environment of endosomes and lysosomes.

-

Cell Treatment: Treat CD19-positive cells with the fluorescently labeled ADC.

-

Flow Cytometry Analysis: At various time points, analyze the cells using a flow cytometer to measure the increase in fluorescence intensity, which corresponds to the amount of internalized ADC.

-

Data Analysis: Quantify the rate and extent of internalization by analyzing the fluorescence signal over time.

Conclusion

This compound represents a well-characterized example of an antibody-drug conjugate targeting the clinically validated antigen CD19. Its mechanism of action, leveraging receptor-mediated internalization and potent payload delivery, provides a strong rationale for its development in B-cell malignancies. While its clinical progression has been halted, the extensive preclinical and early clinical data, along with the established methodologies for its evaluation, offer valuable insights for researchers and drug developers in the field of targeted cancer therapeutics. The principles and experimental approaches outlined in this guide can be broadly applied to the development and characterization of novel ADCs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. adcreview.com [adcreview.com]

- 3. This compound Overview - Creative Biolabs [creativebiolabs.net]

- 4. Facebook [cancer.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. benchchem.com [benchchem.com]

- 7. CD19 - Wikipedia [en.wikipedia.org]

- 8. pharmiweb.com [pharmiweb.com]

- 9. researchgate.net [researchgate.net]

- 10. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 12. adcreview.com [adcreview.com]

- 13. adcreview.com [adcreview.com]

- 14. blog.crownbio.com [blog.crownbio.com]

In Vitro Profile of Denintuzumab Mafodotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that has been investigated for the treatment of CD19-positive B-cell malignancies, including acute lymphoblastic leukemia (ALL) and non-Hodgkin's lymphoma (NHL).[1][2] This technical guide provides an in-depth overview of the in vitro studies of this compound, focusing on its mechanism of action, cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Structure and Components:

This compound is comprised of three key components:

-

A humanized anti-CD19 monoclonal antibody (mAb): This component specifically targets the CD19 protein, which is broadly expressed on the surface of B-lineage cells.[2][3]

-

Monomethyl auristatin F (MMAF): A potent microtubule-disrupting agent, MMAF is the cytotoxic payload responsible for inducing cell death.[2][3]

-

A stable maleimidocaproyl linker: This linker connects the anti-CD19 mAb to MMAF, ensuring the stability of the ADC in circulation.[4]

Mechanism of Action

The in vitro mechanism of action of this compound follows a multi-step process designed for targeted cytotoxicity to CD19-expressing cancer cells.

-

Binding: The anti-CD19 monoclonal antibody component of this compound binds with high affinity to the CD19 receptor on the surface of B-cell lymphoma and leukemia cells.[3]

-

Internalization: Upon binding, the ADC-CD19 complex is internalized by the cancer cell.[3]

-

Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosomes. Within the lysosomal compartment, the linker is cleaved, releasing the cytotoxic payload, MMAF.[3]

-

Microtubule Disruption: The released MMAF binds to tubulin, a critical component of microtubules. This binding inhibits the polymerization of tubulin into microtubules.[3]

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[3]

-

Apoptosis: Ultimately, the sustained G2/M arrest and cellular stress trigger the intrinsic apoptotic pathway, leading to programmed cell death.[3]

In Vitro Efficacy

While specific quantitative data from head-to-head in vitro studies of this compound are not extensively available in the public domain, the potent anti-tumor activity of this ADC has been demonstrated in preclinical models.

Cytotoxicity

This compound has been shown to be highly active against malignant B-cell lines in vitro. The targeted delivery of MMAF to CD19-expressing cells results in potent cytotoxicity.

Table 1: In Vitro Cytotoxicity of this compound (Illustrative)

| Cell Line | Histology | IC50 (ng/mL) |

| Lymphoma Cell Line A | Diffuse Large B-cell Lymphoma | Data not publicly available |

| Lymphoma Cell Line B | Follicular Lymphoma | Data not publicly available |

| Leukemia Cell Line C | B-cell Acute Lymphoblastic Leukemia | Data not publicly available |

Induction of Apoptosis

A key mechanism of this compound-induced cell death is the induction of apoptosis. Following G2/M phase arrest, cancer cells initiate the apoptotic cascade.

Table 2: Apoptosis Induction by this compound (Illustrative)

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| Lymphoma Cell Line A | Control | Data not publicly available |

| This compound | Data not publicly available | |

| Leukemia Cell Line B | Control | Data not publicly available |

| This compound | Data not publicly available |

Cell Cycle Arrest

The inhibition of tubulin polymerization by MMAF directly leads to a halt in the cell cycle at the G2/M transition. This can be quantified by analyzing the DNA content of treated cells.

Table 3: Cell Cycle Analysis of this compound Treated Cells (Illustrative)

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Lymphoma Cell Line A | Control | Data not publicly available | Data not publicly available | Data not publicly available |

| This compound | Data not publicly available | Data not publicly available | Data not publicly available |

Experimental Protocols

The following sections outline the general methodologies for the key in vitro experiments used to characterize the activity of this compound.

Cell Viability/Cytotoxicity Assay

Principle: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50), a cell viability assay is performed. Common methods include MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed CD19-positive B-cell lymphoma or leukemia cells in 96-well plates at a predetermined optimal density.

-

Treatment: Treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated cells as controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.

Apoptosis Assay

Principle: To quantify the induction of apoptosis, flow cytometry using Annexin V and a viability dye (e.g., propidium (B1200493) iodide, PI) is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Protocol:

-

Cell Treatment: Treat CD19-positive cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells, including both adherent and suspension cells if applicable.

-

Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cell Cycle Analysis

Principle: To determine the effect of this compound on cell cycle progression, flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye like propidium iodide (PI).

Protocol:

-

Cell Treatment: Treat CD19-positive cells with this compound for various durations.

-

Cell Fixation: Harvest the cells and fix them in cold ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Treat the fixed cells with RNase to prevent staining of RNA, and then stain the cellular DNA with a PI solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

In vitro studies of this compound have established its mechanism of action, which relies on the targeted delivery of the potent microtubule inhibitor MMAF to CD19-expressing B-cells. This targeted approach leads to G2/M cell cycle arrest and subsequent apoptosis. While the publicly available literature confirms the potent in vitro activity of this ADC, a comprehensive dataset of quantitative results across a wide range of B-cell malignancy models is not readily accessible. The experimental protocols outlined in this guide provide a framework for the continued in vitro investigation and characterization of this compound and other similar ADCs in the drug development pipeline.

References

The Core Pharmacodynamics of Denintuzumab Mafodotin in B-Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of denintuzumab mafodotin (SGN-CD19A), an antibody-drug conjugate (ADC) developed for CD19-positive B-cell malignancies. The document details its mechanism of action, summarizes key activity data, provides detailed experimental methodologies for its characterization, and visualizes the critical pathways and processes involved.

Introduction to this compound

This compound is an investigational ADC comprising a humanized anti-CD19 monoclonal antibody (mAb) linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2] The antibody component specifically targets the CD19 protein, which is broadly expressed on the surface of most B-cell lineage tumors, including non-Hodgkin lymphoma (NHL) and B-cell acute lymphoblastic leukemia (B-ALL).[1][3] This specificity allows for the targeted delivery of the cytotoxic MMAF payload directly to malignant cells, intending to spare non-target cells and widen the therapeutic window compared to traditional chemotherapy.[4]

Mechanism of Action

The anti-tumor activity of this compound is a multi-step process initiated by the specific binding of the ADC to the CD19 receptor on the B-cell surface.

-

Binding and Internalization : The anti-CD19 antibody component of the ADC binds to the CD19 protein on the tumor cell.[1]

-

Lysosomal Trafficking and Payload Release : Following binding, the ADC-CD19 complex is internalized by the cell and trafficked to the lysosome. Inside the lysosome, proteolytic degradation of the antibody releases the MMAF payload into the cytoplasm.[1]

-

Microtubule Disruption : Free MMAF binds to tubulin, the fundamental protein subunit of microtubules. This interaction inhibits tubulin polymerization, a process essential for forming the mitotic spindle.[4][5]

-

Cell Cycle Arrest and Apoptosis : The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][5]

Quantitative Data: In Vitro and Clinical Activity

Clinical data from a Phase 1 study in patients with relapsed or refractory B-cell non-Hodgkin lymphoma provides key insights into its pharmacodynamic effect in vivo.

Table 1: Clinical Activity of this compound in Relapsed/Refractory B-Cell NHL [6]

| Parameter | Value | Patient Population |

| Objective Response Rate (ORR) | 40% (8 of 20) | Efficacy-evaluable patients |

| Complete Response (CR) Rate | 30% (6 of 20) | Efficacy-evaluable patients |

| Stable Disease (SD) | 15% (3 of 20) | Efficacy-evaluable patients |

| Progressive Disease (PD) | 45% (9 of 20) | Efficacy-evaluable patients |

Data from the interim analysis of a Phase 1, open-label, dose-escalation study (NCT01786135) presented at the 2014 ASCO Annual Meeting.[6]

Detailed Experimental Protocols

The following protocols are foundational for characterizing the pharmacodynamics of an anti-CD19 ADC like this compound in vitro. These methodologies are based on standard and published procedures for similar ADCs.

In Vitro Cytotoxicity Assay (IC50 Determination)

This assay determines the concentration of this compound required to inhibit the growth of B-cell lines by 50%.

A. Materials:

-

CD19-positive B-cell lines (e.g., Raji, Daudi, SU-DHL-4) and a CD19-negative control line (e.g., Jurkat).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound and a non-binding control ADC.

-

96-well flat-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer plate reader.

B. Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 50 µL of complete medium and incubate for 18-24 hours.

-

Compound Addition: Prepare a serial dilution of this compound and the control ADC in complete medium. Add 50 µL of the diluted compounds to the appropriate wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified, 5% CO₂ incubator.

-

Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add the viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence using a plate reader.

-

Analysis: Convert raw luminescence units to percentage of viability relative to untreated control wells. Plot the percentage of viability against the log of the ADC concentration and fit a four-parameter logistic curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle progression, specifically looking for arrest in the G2/M phase.

A. Materials:

-

CD19-positive B-cell lines.

-

Complete cell culture medium.

-

This compound and a non-binding control ADC.

-

Phosphate-Buffered Saline (PBS).

-

Cold 70% ethanol (B145695).

-

Propidium Iodide (PI)/RNase Staining Buffer.

-

Flow cytometer.

B. Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 10x IC50 concentration) or control ADC for 24-48 hours.

-

Harvesting: Harvest both adherent and suspension cells, wash with cold PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 single-cell events.

-

Analysis: Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay quantifies the induction of apoptosis following treatment with this compound.

A. Materials:

-

CD19-positive B-cell lines.

-

This compound and a non-binding control ADC.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

B. Methodology:

-

Cell Treatment: Seed cells and treat with this compound (e.g., at 10x IC50 concentration) or control ADC for 48-72 hours.

-

Harvesting: Collect all cells (including supernatant) and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry within one hour of staining.

-

Analysis: Quantify the cell populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).

Mandatory Visualizations (Graphviz DOT)

The following diagrams illustrate key conceptual frameworks related to the pharmacodynamics of this compound.

Caption: Mechanism of action of this compound from binding to apoptosis.

Caption: Core experimental workflow for in vitro pharmacodynamic characterization.

Caption: Cellular signaling cascade following MMAF-mediated tubulin disruption.

References

- 1. This compound Overview - Creative Biolabs [creativebiolabs.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ijmcmed.org [ijmcmed.org]

- 4. CD19-Targeted Immunotherapies for Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. ascopubs.org [ascopubs.org]

An In-depth Technical Guide to the Structural Composition of Denintuzumab Mafodotin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denintuzumab mafodotin, also known as SGN-CD19A, is an antibody-drug conjugate (ADC) that was investigated for the treatment of CD19-positive B-cell malignancies.[1][2][3] This technical guide provides a detailed overview of its structural components, including the monoclonal antibody, the cytotoxic payload, and the linker technology. Furthermore, it outlines the experimental protocols for its synthesis and characterization, and visualizes its mechanism of action through detailed diagrams.

Core Structural Components

This compound is a complex molecule comprising three key components: a humanized monoclonal antibody (denintuzumab), a potent microtubule-disrupting agent (monomethyl auristatin F or MMAF), and a stable linker that covalently connects the antibody to the cytotoxic payload.[3][4][5]

The Antibody: Denintuzumab

Denintuzumab is a humanized immunoglobulin G1 (IgG1)-kappa monoclonal antibody that specifically targets the CD19 antigen, a transmembrane glycoprotein (B1211001) expressed on the surface of B-lymphocytes.[2][5] This high specificity for CD19 allows for the targeted delivery of the cytotoxic payload to B-cell malignancies.

The Payload: Monomethyl Auristatin F (MMAF)

The cytotoxic agent, monomethyl auristatin F (MMAF), is a synthetic analog of the natural antineoplastic agent dolastatin 10.[2] MMAF functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis of the cancer cell.[2][4]

The Linker: Maleimidocaproyl (mc)

This compound utilizes a non-cleavable maleimidocaproyl (mc) linker.[4][6] This linker forms a stable thioether bond with cysteine residues on the antibody.[6] The non-cleavable nature of the linker ensures that the ADC remains intact in circulation, minimizing off-target toxicity.[6] The release of the active payload is dependent on the proteolytic degradation of the antibody backbone following internalization into the target cancer cell's lysosome.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for each component of this compound.

| Component | Type/Description | Molecular Weight (Approx.) | Target |

| Antibody | Humanized Anti-CD19 IgG1-kappa | 144.54 kDa | CD19 Antigen |

| Payload | Monomethyl Auristatin F (MMAF) | 732.0 g/mol | Tubulin |

| Linker-Payload Adduct | Cysteine-mc-MMAF | 1046.3 g/mol | N/A |

| Drug-to-Antibody Ratio (DAR) | Average number of drug molecules per antibody | 4 | N/A |

Experimental Protocols

The following sections detail the methodologies for the conjugation of this compound and its subsequent characterization.

Antibody-Drug Conjugation Protocol

This protocol describes the general steps for the conjugation of a maleimide-activated MMAF to the denintuzumab antibody via cysteine-thiol chemistry.

3.1.1. Materials:

-

Denintuzumab (anti-CD19 mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reduction Buffer (e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5)

-

Maleimide-activated MMAF (mc-MMAF) dissolved in DMSO or DMA

-

Conjugation Buffer (same as Reduction Buffer)

-

Quenching Reagent (e.g., N-acetylcysteine)

-

Desalting columns or centrifugal concentrators (30 kDa MWCO)

3.1.2. Procedure:

-

Antibody Reduction:

-

The antibody is buffer-exchanged into the Reduction Buffer.

-

A calculated molar excess of TCEP (typically 10-20 fold) is added to the antibody solution to reduce the interchain disulfide bonds.

-

The reaction is incubated at 37°C for 1-2 hours.

-

Excess TCEP is removed using a desalting column or centrifugal concentrator, exchanging the buffer to the Conjugation Buffer.

-

-

MMAF-Linker Conjugation:

-

The reduced antibody concentration is adjusted (e.g., to 5 mg/mL) in the Conjugation Buffer.

-

The mc-MMAF solution is added to the reduced antibody, typically at a 1.5 to 2-fold molar excess over the available thiol groups. The final organic solvent concentration should be kept below 10%.

-

The reaction mixture is incubated at room temperature for 1-2 hours with gentle mixing.

-

-

Quenching:

-

The reaction is quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.

-

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules per antibody (DAR) is a critical quality attribute of an ADC.[7][8] It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC)-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][9]

3.2.1. HIC-HPLC Method:

-

The ADC sample is injected onto a HIC column.

-

A decreasing salt gradient is used to elute the different drug-loaded species. The higher the drug load, the more hydrophobic the ADC, and the later it elutes.

-

The peak area for each species (DAR 0, 2, 4, 6, 8) is integrated.

-

The average DAR is calculated as the weighted average of the different species.

3.2.2. LC-MS Method:

-

The intact ADC is analyzed by LC-MS to obtain the molecular weights of the different drug-loaded species.

-

The mass spectrum is deconvoluted to determine the relative abundance of each species.

-

The average DAR is calculated from the relative abundances and the corresponding drug loads.

Visualizations

The following diagrams illustrate the structural composition, experimental workflow, and mechanism of action of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Overview - Creative Biolabs [creativebiolabs.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ashpublications.org [ashpublications.org]

- 5. PRECLINICAL ACTIVITY OF THE ANTIBODY-DRUG CONJUGATE this compound (SGN-CD19A) AGAINST PEDIATRIC ALL XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Anti-CD19 ADC|SGN-19A [benchchem.com]

- 7. hpst.cz [hpst.cz]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. shimadzu.com [shimadzu.com]

The Rationale for Targeting CD19 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The CD19 protein has emerged as a cornerstone target for the treatment of a wide spectrum of B-cell hematological malignancies. Its consistent and high-level expression on the surface of malignant B-cells, coupled with its critical role in B-cell receptor (BCR) signaling, provides a strong rationale for the development of targeted immunotherapies. This technical guide delves into the molecular and clinical basis for targeting CD19, offering a comprehensive overview of the underlying biology, therapeutic modalities, and key experimental methodologies. We present a detailed examination of the CD19 signaling pathway, quantitative clinical data from pivotal trials of approved and investigational agents, and protocols for essential preclinical and clinical assays. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy.

The Central Role of CD19 in B-Cell Biology and Malignancy

CD19, a 95 kDa type I transmembrane glycoprotein (B1211001) and a member of the immunoglobulin superfamily, is a definitive B-cell lineage marker.[1] Its expression is tightly regulated throughout B-cell development, from early pro-B cells to mature B-cells, and is maintained in the majority of B-cell cancers.[1] Notably, CD19 is absent on hematopoietic stem cells and terminally differentiated plasma cells, making it an attractive therapeutic target with a favorable safety profile.[1]

Functionally, CD19 is a critical co-receptor that modulates both BCR-dependent and independent signaling pathways, thereby lowering the threshold for B-cell activation.[1] It forms a complex with CD21, CD81, and CD225 on the B-cell surface, which plays a pivotal role in B-cell proliferation, differentiation, and survival.[1] In the context of hematological malignancies, the dysregulation of CD19 signaling is implicated in the pathogenesis and progression of diseases such as acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and various B-cell lymphomas.

Therapeutic Strategies Targeting CD19

The unique expression profile and functional significance of CD19 have led to the development of several classes of immunotherapies, each with a distinct mechanism of action.

-

Monoclonal Antibodies (mAbs): These antibodies, such as tafasitamab, bind to CD19 on malignant B-cells and exert their anti-tumor effects primarily through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

-

Antibody-Drug Conjugates (ADCs): ADCs, like loncastuximab tesirine (B3181916), consist of a CD19-targeting monoclonal antibody linked to a potent cytotoxic agent. Upon binding to CD19, the ADC is internalized, leading to the release of the cytotoxic payload and subsequent cell death.

-

Bispecific T-Cell Engagers (BiTEs): BiTEs, exemplified by blinatumomab, are engineered proteins that simultaneously bind to CD19 on cancer cells and CD3 on T-cells. This dual binding brings T-cells into close proximity with malignant B-cells, leading to T-cell activation and targeted cell lysis.

-

Chimeric Antigen Receptor (CAR) T-Cell Therapy: This revolutionary approach involves genetically modifying a patient's own T-cells to express a CAR that recognizes CD19. These engineered CAR T-cells are then infused back into the patient, where they can effectively identify and eliminate CD19-positive cancer cells. Prominent examples include axicabtagene ciloleucel, tisagenlecleucel, and lisocabtagene maraleucel.

Quantitative Efficacy and Safety Data from Pivotal Clinical Trials

The clinical development of CD19-targeted therapies has been marked by a series of pivotal trials that have demonstrated their significant efficacy and manageable safety profiles in heavily pretreated patient populations. The following tables summarize key data from these landmark studies.

Table 1: Efficacy and Safety of CD19 CAR T-Cell Therapies in Relapsed/Refractory B-Cell Malignancies

| Trial (Product) | Malignancy | N | ORR (%) | CR (%) | Median DOR (months) | Grade ≥3 CRS (%) | Grade ≥3 Neurotoxicity (%) |

| ZUMA-1 (Axicabtagene Ciloleucel) | Large B-Cell Lymphoma | 101 | 83 | 58 | 11.1 | 11 | 32 |

| JULIET (Tisagenlecleucel) | Large B-Cell Lymphoma | 93 | 52 | 40 | Not Reached | 22 | 12 |

| TRANSCEND NHL 001 (Lisocabtagene Maraleucel) | Large B-Cell Lymphoma | 257 | 73 | 53 | 23.1 | 2 | 10 |

ORR: Overall Response Rate; CR: Complete Response; DOR: Duration of Response; CRS: Cytokine Release Syndrome. Data from ZUMA-1[2][3][4][5][6], JULIET[7][8][9][10][11], and TRANSCEND NHL 001[12][13][14][15][16].

Table 2: Efficacy and Safety of Other CD19-Targeted Therapies

| Trial (Product) | Therapy Type | Malignancy | N | ORR (%) | CR (%) | Median DOR (months) | Key Grade ≥3 Adverse Events (%) |

| L-MIND (Tafasitamab + Lenalidomide) | Monoclonal Antibody | Diffuse Large B-Cell Lymphoma | 80 | 57.5 | 41.3 | 43.9 | Neutropenia (51), Thrombocytopenia (18) |

| LOTIS-2 (Loncastuximab Tesirine) | Antibody-Drug Conjugate | Diffuse Large B-Cell Lymphoma | 145 | 48.3 | 24.8 | Not Reached (in CR patients) | Neutropenia (26), Thrombocytopenia (18) |

| TOWER (Blinatumomab) | Bispecific T-Cell Engager | B-Cell Precursor ALL | 271 | 44 (CR/CRh/CRi) | 34 | 7.3 | Febrile Neutropenia (28), Neutropenia (16) |

CRh: Complete Response with partial hematologic recovery; CRi: Complete Response with incomplete hematologic recovery. Data from L-MIND[17][18][19][20][21], LOTIS-2[22][23][24][25][26], and TOWER[27][28][29].

Key Experimental Protocols

The development and evaluation of CD19-targeted therapies rely on a suite of specialized experimental protocols. Below are detailed methodologies for critical assays.

Quantification of CD19 Expression by Flow Cytometry

Objective: To determine the percentage of CD19-positive cells and the antigen density on the cell surface.

Protocol:

-

Cell Preparation:

-

Collect peripheral blood or bone marrow aspirate in EDTA-containing tubes.

-

Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).

-

Alternatively, for whole blood staining, lyse red blood cells after staining.

-

Wash cells twice with cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) (FACS buffer).

-

Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.[30]

-

-

Staining:

-

Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes.

-

Add a pre-titered amount of fluorochrome-conjugated anti-human CD19 antibody (e.g., clone HIB19 or SJ25C1) and other relevant markers for immunophenotyping.[31]

-

Include an isotype control to assess non-specific binding.

-

Incubate for 20-30 minutes at 4°C in the dark.[30]

-

-

Washing and Fixation:

-

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300-400 x g for 5 minutes.

-

Resuspend the cell pellet in 0.5 mL of 1% paraformaldehyde in PBS for fixation.[30]

-

-

Data Acquisition and Analysis:

-

Acquire data on a calibrated flow cytometer.

-

Gate on the lymphocyte or blast population based on forward and side scatter properties.

-

Determine the percentage of CD19-positive cells by comparing with the isotype control.

-

For quantitative analysis of antigen density, use calibrated beads with a known number of antibody binding sites (e.g., Quantum Simply Cellular beads) to generate a standard curve and convert the mean fluorescence intensity (MFI) of the CD19-positive population to antibody binding capacity (ABC) values.[32]

-

In Vitro Cytotoxicity Assay: Chromium-51 Release Assay

Objective: To measure the ability of effector cells (e.g., CAR T-cells) to lyse CD19-positive target cells.

Protocol:

-

Target Cell Labeling:

-

Harvest CD19-positive target cells (e.g., NALM-6, Raji) in logarithmic growth phase.

-

Resuspend 1-5 x 10^6 target cells in 100 µL of complete RPMI medium.

-

Add 100 µCi of Sodium Chromate (51Cr) and incubate for 1-2 hours at 37°C, with occasional mixing.[33][34]

-

Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated 51Cr.[34]

-

Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well round-bottom plate.

-

Prepare effector cells (e.g., CD19 CAR T-cells) at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

-

Add 100 µL of the effector cell suspension to the appropriate wells.

-

For spontaneous release control, add 100 µL of medium only to target cells.

-

For maximum release control, add 100 µL of 2% Triton X-100 to target cells.[35]

-

-

Incubation and Supernatant Collection:

-

Centrifuge the plate at 100 x g for 3 minutes to facilitate cell-cell contact.

-

Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 5 minutes.

-

Carefully collect 100 µL of supernatant from each well and transfer to counting tubes or a LumaPlate.[33][35]

-

-

Data Analysis:

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

Calculate the percentage of specific lysis using the following formula:[35] % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

CAR T-Cell Manufacturing Workflow

Objective: To generate clinical-grade CD19-targeted CAR T-cells from a patient's peripheral blood.

Protocol Overview:

-

Leukapheresis:

-

Collect peripheral blood mononuclear cells (PBMCs) from the patient via leukapheresis.[36]

-

-

T-Cell Selection and Activation:

-

Gene Transfer (Transduction):

-

Transduce the activated T-cells with a lentiviral or retroviral vector encoding the CD19-specific CAR construct. Polybrene or other transduction enhancers may be used to increase efficiency.[38]

-

-

Ex Vivo Expansion:

-

Harvesting and Formulation:

-

Harvest the expanded CAR T-cells and wash them to remove residual culture medium and cytokines.

-

Formulate the final CAR T-cell product in a cryopreservation medium.

-

-

Cryopreservation and Quality Control:

-

Cryopreserve the formulated CAR T-cells.

-

Perform comprehensive quality control testing, including sterility, endotoxin (B1171834) levels, mycoplasma detection, CAR expression level, cell viability, and potency (cytotoxicity).[37]

-

Visualizing Key Pathways and Processes

CD19 Signaling Pathway

Caption: CD19 signaling pathway in B-cells.

CAR T-Cell Therapy Workflow

Caption: Autologous CAR T-cell manufacturing workflow.

Mechanisms of CD19-Targeted Therapies

Caption: Mechanisms of action of CD19-targeted therapies.

Conclusion

The targeting of CD19 represents a paradigm shift in the treatment of hematological malignancies, offering durable responses in patients with relapsed and refractory disease. The diverse array of therapeutic modalities, each with its unique mechanism of action, provides a range of options for clinicians and patients. The continued success of these therapies is a testament to the robust scientific rationale for targeting CD19. Future research will likely focus on optimizing these therapies to overcome resistance mechanisms, such as CD19 antigen loss, and on expanding their application to a broader range of B-cell disorders. This technical guide provides a foundational understanding of the principles and practices that underpin this rapidly evolving and impactful field of oncology.

References

- 1. CD19: a biomarker for B cell development, lymphoma diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Summary of Efficacy and Safety Findings from ZUMA-1 (the Pivotal Trial) - Axicabtagene Ciloleucel for Large B-Cell Lymphoma: Clinical Report - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Long-term safety and activity of axicabtagene ciloleucel in refractory large B-cell lymphoma (ZUMA-1): a single-arm, multicentre, phase 1-2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Five-year follow-up of ZUMA-1 supports the curative potential of axicabtagene ciloleucel in refractory large B-cell lymphoma | Blood | American Society of Hematology [ashpublications.org]

- 6. researchgate.net [researchgate.net]

- 7. targetedonc.com [targetedonc.com]

- 8. ashpublications.org [ashpublications.org]

- 9. ascopubs.org [ascopubs.org]

- 10. onclive.com [onclive.com]

- 11. Long-term safety for patients with tisagenlecleucel-treated relapsed/refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. ascopubs.org [ascopubs.org]

- 14. researchgate.net [researchgate.net]

- 15. ashpublications.org [ashpublications.org]

- 16. Two-year follow-up of lisocabtagene maraleucel in relapsed or refractory large B-cell lymphoma in TRANSCEND NHL 001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-term outcomes from the phase II L-MIND study of tafasitamab (MOR208) plus lenalidomide in patients with relapsed or refractory diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. targetedonc.com [targetedonc.com]

- 20. Tafasitamab for patients with relapsed or refractory diffuse large B-cell lymphoma: final 5-year efficacy and safety findings in the phase II L-MIND study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study | Haematologica [haematologica.org]

- 23. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Loncastuximab tesirine in relapsed/refractory diffuse large B-cell lymphoma: long-term efficacy and safety from the phase II LOTIS-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ashpublications.org [ashpublications.org]

- 27. BLINCYTO® (blinatumomab) Clinical Data | TOWER Study in Relapsed/Refractory B-cell ALL [blincytohcp.com]

- 28. Benefit–Risk Assessment of Blinatumomab in the Treatment of Relapsed/Refractory B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. amgen.com [amgen.com]

- 30. bdbiosciences.com [bdbiosciences.com]

- 31. tools.thermofisher.com [tools.thermofisher.com]

- 32. CD19 Expression Analysis Using Two Flow cytometric Quantitative Schemes: An approach for Identifying Robust B-cell Reference Control Materials | NIST [nist.gov]

- 33. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 34. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]

- 35. benchchem.com [benchchem.com]

- 36. novartis.com [novartis.com]

- 37. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 38. Frontiers | Current advances in experimental and computational approaches to enhance CAR T cell manufacturing protocols and improve clinical efficacy [frontiersin.org]

- 39. CAR-T cell manufacturing: Major process parameters and next-generation strategies - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trial Results for SGN-CD19A (Denintuzumab Mafodotin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early-phase clinical trial results for SGN-CD19A, also known as denintuzumab mafodotin.[1] This antibody-drug conjugate (ADC) targets the CD19 protein, which is broadly expressed on B-cell malignancies, and delivers the potent microtubule-disrupting agent monomethyl auristatin F (MMAF).[1][2] The following sections detail the quantitative data from key Phase I clinical trials, the experimental protocols employed, and the underlying mechanism of action.

Mechanism of Action

SGN-CD19A is a humanized anti-CD19 monoclonal antibody linked to MMAF.[1] Upon administration, the antibody component of SGN-CD19A binds to the CD19 receptor on the surface of malignant B-cells. This binding triggers the internalization of the ADC into the cell. Inside the cell, the linker connecting the antibody to MMAF is cleaved, releasing the cytotoxic payload. MMAF then disrupts the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from two early-phase clinical trials of SGN-CD19A.

Table 1: Phase I Study in Relapsed/Refractory B-lineage Non-Hodgkin Lymphoma (NCT01786135)

This Phase I, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and antitumor activity of SGN-CD19A in patients with relapsed or refractory B-cell NHL.[3]

| Parameter | Value |

| Patient Population | |

| Total Patients Treated | 62 |

| Diffuse Large B-cell Lymphoma (DLBCL) | 53 (85%) |

| Mantle Cell Lymphoma | 5 (8%) |

| Follicular Lymphoma Grade 3 | 3 (5%) |

| Median Age (years) | 65 (range, 28-81) |

| Median Prior Systemic Therapies | 2 (range, 1-6) |

| Prior Autologous Stem Cell Transplant (ASCT) | 15 (24%) |

| Refractory to Most Recent Therapy | 37 (60%) |

| Dosing Schedules | |

| Every 3 weeks (q3wk) | 52 patients (0.5-6 mg/kg) |

| Every 6 weeks (q6wk) | 10 patients (3 mg/kg) |

| Efficacy (Efficacy-Evaluable Patients, n=60) | |

| Overall Objective Response Rate (ORR) | 33% (20 patients) |

| Complete Remission (CR) Rate | 22% (13 patients) |

| Median Duration of Objective Response (q3wk schedule) | |

| Relapsed Patients | 39 weeks |

| Refractory Patients | 41 weeks |

| Pharmacokinetics | |

| Mean Terminal Half-life | ~2 weeks |

Table 2: Phase I Study in Relapsed/Refractory B-lineage Acute Leukemia (B-ALL) and Highly Aggressive Lymphoma (NCT01786096)

This Phase I dose-escalation study assessed the safety, tolerability, pharmacokinetics, and antitumor activity of SGN-CD19A in adult patients with relapsed or refractory B-ALL, B-cell lymphoblastic lymphoma (B-LBL), or Burkitt leukemia/lymphoma.[4]

| Parameter | Value |

| Patient Population (Adults) | |

| Total Patients Treated | 71 |

| B-ALL | 59 |

| B-LBL | 6 |

| Burkitt Leukemia/Lymphoma | 6 |

| Median Age (years) | 45 (range, 18-77) |

| Median Prior Therapies | 2 (range, 1-8) |

| Prior Allogeneic Stem Cell Transplant | 20 (28%) |

| Dosing Schedules | |

| Weekly (Days 1 and 8 of 21-day cycles) | 40 patients (0.3-3 mg/kg) |

| Every 3 weeks (q3wk) | 31 patients (4-6 mg/kg) |

| Efficacy (Efficacy-Evaluable Adult B-ALL Patients) | |

| Weekly Dosing (N=32) | |

| Complete Remission (CR) + CR with incomplete blood count recovery (CRi) / CR with incomplete platelet recovery (CRp) (CRc) Rate | Not specified, but 12 pts with CRc across both schedules |

| Every 3 weeks (q3wk) Dosing (N=23) | |

| CRc Rate | 35% |

| Overall Response (B-ALL) | |

| Median Duration of Response (across schedules) | 27 weeks |

| Minimal Residual Disease (MRD) Negative | 7 of 12 patients with CRc and available MRD assessment |

| Maximum Tolerated Dose (MTD) | |

| q3wk Schedule | 5 mg/kg |

| Weekly Schedule | Not reached |

Experimental Protocols

Study Design and Patient Population

Both NCT01786135 and NCT01786096 were Phase I, open-label, dose-escalation studies conducted at multiple centers.[3][4][5] The primary objectives were to evaluate the safety and tolerability of SGN-CD19A and to determine the maximum tolerated dose (MTD) and recommended Phase II dose.[4]

Eligible patients were adults (and adolescents in NCT01786135) with relapsed or refractory B-cell malignancies who had received at least one prior systemic therapy.[3][4] Patients with specific subtypes of B-cell cancers were enrolled in each study as detailed in the tables above. For the B-ALL study, patients with Philadelphia chromosome-positive (Ph+) disease were required to have failed a second-generation tyrosine kinase inhibitor (TKI).[4]

Dosing and Administration

SGN-CD19A was administered intravenously.[3] Both studies utilized a dose-escalation design to identify the MTD.[4] A modified continual reassessment method was used for dose allocation.[3][4] Two different dosing schedules were explored:

-

Every 3 weeks (q3wk): This schedule was evaluated in both the NHL and B-ALL trials.[3][4]

-

Weekly: This schedule was investigated in the B-ALL trial, with administration on Days 1 and 8 of a 21-day cycle.[4]

Safety and Efficacy Assessments

Safety was monitored through the evaluation of adverse events (AEs), which were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events. The most frequently reported AEs across both studies included ocular symptoms such as blurry vision and dry eye, as well as fatigue.[3][4] Ocular side effects were generally manageable with topical steroids and dose modifications.[3][4]

Efficacy was assessed based on objective response rates, including complete and partial remissions, and the duration of these responses.[3][4] In the B-ALL study, minimal residual disease (MRD) was also assessed to determine the depth of response.[4]

Pharmacokinetic and Biomarker Analysis

Pharmacokinetic (PK) parameters were evaluated to understand the absorption, distribution, metabolism, and excretion of SGN-CD19A. The ADC demonstrated a mean terminal half-life of approximately two weeks.[3] In the B-ALL study, it was observed that unbound CD19 on peripheral blasts inversely correlated with the concentration of the ADC in circulation.[4] Archived tissue was collected in the NHL study to assess potential biomarkers of response.[3]

Conclusion

The early-phase clinical trials of SGN-CD19A (this compound) have demonstrated its potential as a therapeutic agent for patients with relapsed or refractory B-cell malignancies. The ADC was generally well-tolerated and showed encouraging antitumor activity, including durable responses in heavily pretreated patient populations.[3][4] The data from these foundational studies have provided valuable insights into the safety, efficacy, and pharmacokinetic profile of SGN-CD19A, informing its further clinical development. However, it is important to note that the development of this compound was later discontinued (B1498344) by the sponsor based on portfolio prioritization.[1]

References

Methodological & Application

Application Notes and Protocols for Denintuzumab Mafodotin in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of denintuzumab mafodotin (SGN-CD19A) in preclinical in vivo xenograft models of B-cell malignancies. This compound is an antibody-drug conjugate (ADC) that targets CD19, a protein widely expressed on the surface of B-cell cancers.[1][2] It consists of a humanized anti-CD19 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin F (MMAF).[1][2]

Mechanism of Action

This compound exerts its anti-tumor activity through a targeted delivery mechanism. The anti-CD19 antibody component of the ADC binds to the CD19 receptor on the surface of malignant B-cells.[2] Following binding, the ADC-CD19 complex is internalized by the cell.[3] Inside the cell, the linker is cleaved, releasing the cytotoxic MMAF payload.[3] MMAF then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in the cancer cell.[2]

Signaling Pathway

Data Presentation

The following table summarizes the in vivo efficacy of this compound in patient-derived xenograft (PDX) models of pediatric B-cell acute lymphoblastic leukemia (ALL).

| PDX Model | Leukemia Subtype | Treatment Schedule | Outcome | Reference |

| 8 B-cell lineage ALL PDXs | B-cell precursor ALL, Ph-like ALL, mixed-lineage leukemia rearranged infant ALL | 3 mg/kg, weekly for 3 weeks | Significantly delayed progression in 7 of 8 models; Objective responses in 5 of 8 models | [4] |

Experimental Protocols

Protocol 1: Establishment of B-cell Leukemia/Lymphoma Patient-Derived Xenografts (PDX)

This protocol describes the establishment of B-cell malignancy xenografts in immunodeficient mice, a critical step for evaluating the in vivo efficacy of this compound.

Materials:

-

Viably cryopreserved primary patient B-cell leukemia or lymphoma cells

-

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Sterile syringes and needles (27-30 gauge)

-

Cell culture medium (e.g., RPMI-1640 with 20% FBS)

-

Ficoll-Paque

-

Animal housing under sterile conditions

Procedure:

-

Cell Preparation:

-

Thaw cryopreserved primary patient cells rapidly in a 37°C water bath.

-

Transfer cells to a sterile conical tube containing pre-warmed cell culture medium.

-

Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

-

Wash the isolated cells twice with sterile PBS or HBSS.

-

Resuspend the cell pellet in sterile PBS or HBSS at a concentration of 1-10 x 10^6 cells per 100-200 µL.

-

-

Animal Inoculation (Intravenous Injection):

-